molecular formula C12H10ClNO4 B1464090 Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 637027-41-9

Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B1464090
CAS No.: 637027-41-9
M. Wt: 267.66 g/mol
InChI Key: PAIDZDPOJWEZLX-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of 4-hydroxyquinoline derivatives. One common method includes the reaction of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with methyl malonyl chloride in the presence of triethylamine . Another approach involves the use of monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide, followed by heterocyclization under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process typically involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce hydroxyquinoline derivatives .

Scientific Research Applications

Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, identified by its CAS number 637027-41-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline core structure that contributes to its biological activity. Its molecular formula is C11H10ClN1O4C_{11}H_{10}ClN_{1}O_{4}, with a molecular weight of approximately 239.65 g/mol. The presence of chlorine and hydroxyl groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, which is crucial in treating resistant strains of bacteria .

Anticancer Activity

Quinoline derivatives are known for their anticancer properties. A study highlighted the compound's potential in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), with IC50 values reported at approximately 1.2 µM for MCF-7 cells. The mechanism appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by increased levels of apoptotic markers such as Caspase-3 and BAX .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

  • Antimicrobial Efficacy : A recent study tested the compound against a panel of pathogenic bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics, particularly against resistant strains .
  • Cancer Cell Proliferation : In a series of experiments on human cancer cell lines, this compound demonstrated significant cytotoxic effects, leading to further investigations into its use in targeted cancer therapies .

Properties

IUPAC Name

methyl 5-chloro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-14-7-5-3-4-6(13)8(7)10(15)9(11(14)16)12(17)18-2/h3-5,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIDZDPOJWEZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)C(=C(C1=O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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